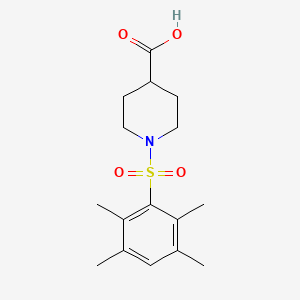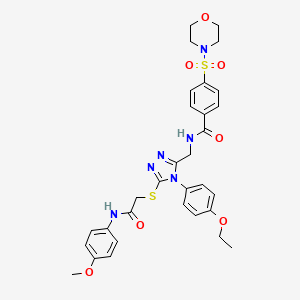![molecular formula C20H26N4O5S B2425983 (4-((3,4-Diméthoxyphényl)sulfonyl)pipérazin-1-yl)(4,5,6,7-tétrahydropyrazolo[1,5-a]pyridin-2-yl)méthanone CAS No. 2034592-10-2](/img/structure/B2425983.png)
(4-((3,4-Diméthoxyphényl)sulfonyl)pipérazin-1-yl)(4,5,6,7-tétrahydropyrazolo[1,5-a]pyridin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés d'indole ont été rapportés comme possédant une activité antivirale . Compte tenu de la similitude structurale, ce composé pourrait potentiellement être exploré pour ses propriétés antivirales.
Activité Anti-inflammatoire
Les dérivés d'indole ont également été trouvés pour présenter des propriétés anti-inflammatoires . Ce composé pourrait être étudié pour des effets similaires.
Activité Anticancéreuse
Des composés contenant la structure pipérazine ont été utilisés dans le développement de médicaments anticancéreux . Ce composé, avec son composant pipérazine, pourrait potentiellement être utilisé dans la recherche sur le cancer .
Activité Antimicrobienne
Les dérivés de la pipérazine ont montré une activité antimicrobienne . Ce composé pourrait être étudié pour des applications antimicrobiennes potentielles .
Activité Antidiabétique
Les dérivés d'indole ont démontré une activité antidiabétique . Ce composé pourrait être étudié pour une utilisation potentielle dans le traitement du diabète.
Traitement des Troubles Neurologiques
La pipérazine est un composant de traitements potentiels pour la maladie de Parkinson et la maladie d'Alzheimer . Ce composé pourrait être étudié pour son potentiel dans le traitement des troubles neurologiques.
Activité Antioxydante
Les dérivés d'indole ont été trouvés pour posséder des propriétés antioxydantes . Ce composé pourrait être étudié pour des effets similaires.
Activité Antimalarienne
Les dérivés d'indole ont montré une activité antimalarienne . Ce composé pourrait être étudié pour une utilisation potentielle dans le traitement du paludisme.
Mécanisme D'action
Target of Action
The compound (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic molecule that contains several functional groups and structural motifs that are common in bioactive molecules. For example, the piperazine ring is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets, including neurotransmitter receptors .
Biochemical Pathways
Without specific information about this compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structural features have been found to interact with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of Action
The result of this compound’s action will depend on its specific targets and mode of action. If it acts as a receptor ligand, it could potentially alter cellular signaling and lead to changes in cell function .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its ultimate biological effect .
Propriétés
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-28-18-7-6-16(14-19(18)29-2)30(26,27)23-11-9-22(10-12-23)20(25)17-13-15-5-3-4-8-24(15)21-17/h6-7,13-14H,3-5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMUXVCXFKUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2425901.png)
![5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2425902.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2425905.png)

![6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2425909.png)
![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2425910.png)

![1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride](/img/structure/B2425913.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2425916.png)



![1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2425921.png)
